
A Comparative Analysis of Ionic Radius and
Electronegativity: K⁺ vs. Rb⁺

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Potassium;rubidium

Cat. No.: B14718378 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the fundamental chemical

properties of the potassium (K⁺) and rubidium (Rb⁺) ions, focusing on their respective ionic

radii and the electronegativity of their parent atoms. This document is intended to serve as a

comprehensive resource, offering quantitative data, detailed experimental and theoretical

methodologies, and a logical visualization to aid in research and development where these ions

play a critical role.

Quantitative Data Summary
The ionic radius and electronegativity of potassium and rubidium are critical parameters that

dictate their chemical behavior, including their interaction with biological systems and their roles

in various chemical reactions. The following tables summarize these key quantitative metrics.

Ionic Radius
The ionic radius of an ion is not a fixed value but is dependent on its coordination number (CN),

which represents the number of neighboring ions in a crystal lattice. The most widely accepted

and comprehensive data for ionic radii were compiled by R.D. Shannon. The "effective" ionic

radii are based on a reference radius for O²⁻ of 140 pm.

Table 1: Shannon's Effective Ionic Radii of K⁺ and Rb⁺ for Various Coordination Numbers
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Ion
Coordination
Number (CN)

Ionic Radius (Å) Ionic Radius (pm)

K⁺ 4 1.37 137

6 1.38 138

7 1.46 146

8 1.51 151

9 1.55 155

10 1.59 159

12 1.64 164

Rb⁺ 6 1.52 152

8 1.61 161

10 1.66 166

12 1.72 172

14 1.81 181

Source: Based on data from R. D. Shannon, Acta Crystallographica A32 (1976) 751-767.

Electronegativity of Parent Atoms
Electronegativity is a measure of the tendency of an atom to attract a bonding pair of electrons.

It is a property of a neutral atom within a chemical bond, not of an isolated ion. Therefore, the

data presented here pertains to the neutral atoms K and Rb. Different scales exist for

quantifying electronegativity, each derived from different theoretical principles.

Table 2: Electronegativity of Potassium (K) and Rubidium (Rb) on Various Scales
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Electronegativity Scale Potassium (K) Rubidium (Rb)

Pauling Scale 0.82 0.82

Allred-Rochow Scale 0.91[1] 0.89[1]

Mulliken-Jaffe Scale 0.73 0.69

Sanderson Scale 0.45 0.31

Allen Scale 0.73 0.71

Experimental and Theoretical Protocols
Determination of Ionic Radius
The primary experimental technique for determining ionic radii is X-ray Crystallography. This

method does not measure the radius of an individual ion directly but rather the distance

between the nuclei of adjacent ions in a crystal lattice.

Experimental Workflow: X-Ray Crystallography

Crystal Preparation: A high-quality single crystal of an ionic compound (e.g., KCl or RbCl) is

grown and mounted on a goniometer.

X-ray Diffraction: A beam of monochromatic X-rays is directed at the crystal. As the crystal is

rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern.

Data Collection: A detector records the intensity and position of the diffracted X-ray beams,

generating a diffraction pattern.

Structure Solution: The diffraction data is processed using Fourier transforms to calculate an

electron density map of the crystal's unit cell. This map reveals the precise positions of the

atomic nuclei.

Internuclear Distance Measurement: From the solved crystal structure, the internuclear

distance between the cation (K⁺ or Rb⁺) and the adjacent anion is measured with high

precision.
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Apportionment of Radii: The measured internuclear distance is the sum of the cationic and

anionic radii (d = r⁺ + r⁻). The critical step is to apportion this distance. Initially, a reference

radius for one ion (e.g., O²⁻) is established. This reference is then used to deduce the radii of

other ions from internuclear distance measurements across a wide range of different ionic

compounds, ensuring the final set of radii is internally consistent. Shannon's work represents

a comprehensive review and revision of such data.

Determination of Electronegativity
Electronegativity is a theoretical concept and cannot be measured directly through a single

experiment. It is calculated from other measurable atomic properties.

Methodologies for Electronegativity Scales:

Pauling Scale: This is the most common scale and is based on thermochemical data. It

relates the electronegativity difference between two atoms (A and B) to the bond energies

(E) of the A-A, B-B, and A-B bonds. The extra bond strength in an A-B bond, compared to the

average of A-A and B-B bonds, is attributed to the electrostatic attraction between the partial

charges that arise from the electronegativity difference.

Allred-Rochow Scale: This scale defines electronegativity as the electrostatic force exerted

by the effective nuclear charge (Z_eff) on the valence electrons at the covalent radius

(r_cov).[2][3][4] The formula is: χ_AR = (0.359 * Z_eff / r_cov²) + 0.744 Z_eff is estimated

using Slater's rules, and r_cov is the covalent radius of the atom.[2][4]

Mulliken Scale: This scale defines electronegativity as the arithmetic mean of the first

ionization energy (IE₁) and the electron affinity (EA) of an atom.[5] It represents an atom's

tendency to both hold onto its own electrons (measured by IE₁) and attract new ones

(measured by EA). The values are often converted to the Pauling scale via a linear

transformation.[5]

Visualization of Periodic Trends
The relationship between K⁺ and Rb⁺ regarding their position in the periodic table, ionic radius,

and electronegativity can be visualized to illustrate the governing periodic trends. As one

moves down Group 1 of the periodic table, the number of electron shells increases, leading to
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a larger ionic radius. Concurrently, the outermost electron is further from the nucleus and better

shielded, which generally leads to a slight decrease in electronegativity.

Periodic Table (Group 1)

Resulting Properties

Ionic Radius (CN=8)

Electronegativity (Pauling)

Potassium (K)
Period 4

Rubidium (Rb)
Period 5

Increasing Period
(More Electron Shells)

K⁺
1.51 Å

Forms Ion

K
0.82

Rb⁺
1.61 Å

Forms Ion

Rb
0.82

 Rb⁺ > K⁺ 
(Radius Increases)

 Rb ≈ K 
(EN is similar/decreases slightly)

Click to download full resolution via product page

Caption: Logical workflow showing K and Rb's positions in the periodic table and the resulting

trend of increasing ionic radius and similar electronegativity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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